3-(1-hydroxyethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
5-(1-Hydroxyethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxyethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 5-(1-oxoethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
Reduction: Formation of 5-(1-hydroxyethyl)-4-methyl-2,4-dihydro-1H-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(1-Hydroxyethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazole structure.
Medicine: Explored for its potential use in pharmaceuticals, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxyethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules by binding to enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the triazole ring can interact with hydrophobic pockets, leading to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,4-triazole: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.
5-(1-Hydroxyethyl)-1,2,4-triazole: Similar structure but without the methyl group, affecting its physical and chemical properties.
1-Hydroxyethyl-3-methyl-1,2,4-triazole: Different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
5-(1-Hydroxyethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H9N3O2 |
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Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H9N3O2/c1-3(9)4-6-7-5(10)8(4)2/h3,9H,1-2H3,(H,7,10) |
InChI Key |
KECQIBOSXBZZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=O)N1C)O |
Origin of Product |
United States |
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